molecular formula C4H6ClNO2 B14416094 2-(Chloromethyl)-3-nitroprop-1-ene CAS No. 81991-69-7

2-(Chloromethyl)-3-nitroprop-1-ene

Cat. No.: B14416094
CAS No.: 81991-69-7
M. Wt: 135.55 g/mol
InChI Key: MTFZMSAHUSUGKF-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-3-nitroprop-1-ene is a versatile nitroalkene reagent of significant interest in synthetic organic chemistry. Its molecular structure, incorporating both a reactive chloromethyl group and a nitroalkene moiety, makes it a valuable bifunctional building block for constructing complex molecular architectures, particularly through cycloaddition chemistry. Compounds featuring nitro and halogen substituents on a propene backbone are known to participate as dipolarophiles in [3+2] cycloaddition reactions with various three-atom components, such as nitrones and nitrile oxides, to form biologically relevant five-membered heterocycles like isoxazolidines and isoxazolines . These reactions are often highly regio- and stereoselective, allowing for the precise synthesis of complex molecules. The presence of the chloromethyl group offers a handle for further synthetic manipulation, potentially enabling nucleophilic substitution or serving as a precursor to other functional groups. Researchers value this compound for its utility in developing new synthetic methodologies and for its potential application in creating molecular scaffolds with pharmaceutical relevance. This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

81991-69-7

Molecular Formula

C4H6ClNO2

Molecular Weight

135.55 g/mol

IUPAC Name

2-(chloromethyl)-3-nitroprop-1-ene

InChI

InChI=1S/C4H6ClNO2/c1-4(2-5)3-6(7)8/h1-3H2

InChI Key

MTFZMSAHUSUGKF-UHFFFAOYSA-N

Canonical SMILES

C=C(C[N+](=O)[O-])CCl

Origin of Product

United States

Synthetic Methodologies for 2 Chloromethyl 3 Nitroprop 1 Ene

Direct Synthesis Strategies Towards 2-(Chloromethyl)-3-nitroprop-1-ene

Direct synthesis aims to construct the target molecule through the most efficient sequence of reactions, typically by forming the carbon skeleton first, followed by the introduction of the requisite functional groups.

A logical direct approach involves the initial synthesis of an appropriate allylic chloride precursor followed by nitration. Research has detailed the synthesis of 3-chloro-2-(chloromethyl)-1-propene via the continuous chlorination of isobutene in a specialized tubular reactor, a method designed to control the highly exothermic reaction. researchgate.net This precursor, possessing the desired chloromethyl group at the C2 position, could theoretically undergo nitration across the double bond.

The direct nitration of alkenes can be achieved with various reagents. wikipedia.org For instance, methods using nitric oxide with an aluminum oxide catalyst or Clayfen (iron(III) nitrate (B79036) on montmorillonite (B579905) clay) are known for converting alkenes to nitroalkenes. wikipedia.org Another approach is the halo-nitration using nitrogen dioxide from iron(III) nitrate nonahydrate in the presence of a halogen salt, which could potentially install a nitro group and an additional halogen, requiring a subsequent elimination step. organic-chemistry.org A significant challenge in this pathway would be the chemoselectivity, avoiding unwanted side reactions at the already present allylic chloride moiety.

Elimination reactions are a primary method for generating the double bond in unsaturated nitro-compounds. numberanalytics.com This strategy typically begins with a Henry reaction (nitroaldol reaction), where a nitroalkane condenses with an aldehyde or ketone. wikipedia.orgsci-rad.com For the synthesis of this compound, a plausible precursor would be the nitro-alcohol 2-(chloromethyl)-1-nitropropan-2-ol. This intermediate could be formed from the Henry reaction of 1-chloro-2-propanone with nitromethane (B149229).

The subsequent step is the dehydration of the nitro-alcohol to yield the target nitroalkene. This elimination can be promoted by various reagents and conditions. sci-rad.com For example, phthalic anhydride (B1165640) or methanesulfonyl chloride followed by treatment with a base are commonly used to facilitate the dehydration of β-nitro alcohols. sci-rad.com The stereochemical outcome of the elimination can sometimes be controlled by the reaction conditions, although this is less relevant for a terminally substituted alkene. organic-chemistry.orgresearchgate.net

Precursor Type Reagent/Conditions Outcome Reference
β-Nitro AlcoholPhthalic Anhydride, HeatDehydration to Nitroalkene sci-rad.com
β-Nitro AlcoholAcetic AnhydrideDehydration to Nitroalkene sci-rad.com
β-Nitro AcetateBase (e.g., Sodium Carbonate)Elimination to Nitroalkene sci-rad.com
2-Halo-1-nitroparafinBase CatalystDehydrohalogenation sci-rad.com

Indirect Synthetic Pathways via Precursor Functionalization Relevant to this compound

Indirect routes involve the synthesis of a related, but simpler, molecule which is then elaborated into the final target structure through chemical modification.

This approach would commence with a pre-formed nitroalkene, which is then functionalized to introduce the chloromethyl group. For example, one might envision a pathway starting from a simpler nitroalkene that bears a functional group amenable to conversion into a chloromethyl group.

Nitroalkenes are highly electron-deficient and serve as excellent Michael acceptors, reacting with a wide variety of nucleophiles. wikipedia.orgresearchgate.net It is conceivable to use a precursor like 2-(hydroxymethyl)-3-nitroprop-1-ene and convert the hydroxyl group to a chloride using standard reagents like thionyl chloride or phosphorus trichloride. Furthermore, radical-induced reactions offer an alternative reactivity pattern. In certain β-nitrostyrenes, radical species can add to the nitro-bearing carbon, leading to a denitrative process that forms a new substituted alkene. rsc.org This suggests the possibility of replacing a nitro group with another substituent, although applying this to the target structure would require a complex, multi-step sequence. nih.gov

The reactivity of allylic systems provides another entry point for indirect synthesis. youtube.com An appropriate scaffold, such as 2,3-dichloro-1-propene, could be a starting point. The challenge lies in the regioselective substitution of one of the chlorine atoms with a nitro group. The allylic chloride is generally more reactive towards nucleophilic substitution than the vinylic one. Therefore, reaction with a nitrite (B80452) source, such as silver nitrite (Victor Meyer reaction), could potentially yield 2-chloro-3-nitroprop-1-ene. Subsequent functionalization of this isomer to introduce the chloromethyl group would be the next synthetic hurdle.

Alternatively, starting with a precursor like 3-chloro-2-methyl-1-propene, one could perform allylic halogenation to form 3-chloro-2-(chloromethyl)-1-propene, as previously discussed researchgate.net, followed by nitration. The stability of allylic radicals and carbocations, which are stabilized by resonance with the adjacent pi-system, is a key feature governing the reactivity of these scaffolds. pressbooks.pub

Advanced Methodologies for the Preparation of Substituted Nitroalkenes and Allylic Systems

Modern synthetic organic chemistry offers sophisticated tools that could be applied to the synthesis of this compound. Transition-metal catalysis, in particular, has opened new avenues for the formation of C-C and C-X bonds.

For instance, the synthesis of tetrasubstituted nitroalkenes has been achieved through a two-step procedure involving a Horner-Wadsworth-Emmons olefination followed by nitration of the resulting α,β-unsaturated ester. nih.gov While the target molecule is trisubstituted, such strategies highlight modern approaches to constructing highly substituted nitroalkenes. Advanced nitration methods, such as ipso-nitration, allow for the replacement of functional groups like boronic acids or carboxylic acids with a nitro group, offering regiochemical control that might be difficult to achieve otherwise. orgchemres.org

In the realm of allylic systems, the development of methods for the synthesis of functionalized allylboron species has been significant. acs.org A copper-catalyzed borylation of allylic nitroalkanes has been reported, which transforms readily available nitro compounds into versatile allylboronic esters. researchgate.net A hypothetical route could involve synthesizing the corresponding allylic nitroalkane precursor to this compound, followed by a copper-catalyzed borylation and subsequent functionalization. These advanced catalytic systems provide powerful, albeit complex, potential pathways to the target molecule.

Methodology Catalyst/Reagent System Transformation Reference
Ipso-NitrationPd on MIL-101(Cr)-NH2 / NaNO2Ar-X → Ar-NO2 (X = B(OH)2, Halogen) orgchemres.org
Alkene NitrationCu(NO3)2Styrene → (E)-nitroolefin orgchemres.org
Allylic BorylationCopper(I) Cyanide / B2pin2Allylic Nitroalkane → Allylboronic Ester researchgate.net
Henry Reaction2-Hydroxyethylammonium formateAldehyde + Nitroalkane → Nitroalkene organic-chemistry.org

Application of Alkene Cross-Metathesis in Nitroalkene Synthesis

Alkene cross-metathesis (CM) has emerged as a powerful and versatile tool for the formation of carbon-carbon double bonds. organic-chemistry.org This reaction, often catalyzed by ruthenium-based complexes like the Grubbs catalysts, allows for the exchange of alkylidene fragments between two different alkenes. organic-chemistry.orgresearchgate.net Its application to the synthesis of nitroalkenes offers a direct and efficient route to these valuable synthetic intermediates, which can be difficult to access through traditional methods. scispace.com

The synthesis of highly functionalized nitroalkenes has been successfully demonstrated using cross-metathesis. The reaction typically involves treating a simple aliphatic nitroalkene with a partner alkene in the presence of a second-generation Grubbs catalyst. A key finding is that the aliphatic nitro group is well-tolerated in the CM process and does not deactivate the ruthenium catalyst. This tolerance allows for the direct incorporation of the nitro group into complex olefinic structures. The general applicability of this method is illustrated by the successful reaction of various nitroalkenes with a range of substituted olefin partners, yielding the desired cross-coupled products in good yields.

A plausible route to this compound using this methodology would involve the cross-metathesis of 3-nitroprop-1-ene (B1620108) with an appropriate chlorinated alkene partner, such as allyl chloride, catalyzed by a Grubbs-type catalyst. The equilibrium of the reaction can often be driven forward by the release of a volatile byproduct like ethene. organic-chemistry.org

Table 1: Examples of Alkene Cross-Metathesis for Nitroalkene Synthesis

Nitroalkene Reactant Alkene Partner Catalyst Product Yield (%)
6-Nitrohex-1-ene tert-Butyl acrylate Grubbs II tert-Butyl (E)-8-nitrooct-2-enoate 85
6-Nitrohex-1-ene Acrylonitrile Grubbs II (E)-8-Nitrooct-2-enenitrile 75
6-Nitrohex-1-ene Styrene Grubbs II (E)-(8-Nitrooct-1-en-1-yl)benzene 78
5-Nitropent-1-ene Methyl vinyl ketone Grubbs II (E)-7-Nitrohept-3-en-2-one 65

This table showcases representative examples of cross-metathesis reactions to form various functionalized nitroalkenes, demonstrating the general utility of the method.

Olefination Reactions Followed by Nitration for Enantioselective Access

A two-step approach involving an olefination reaction followed by nitration presents a classical yet viable pathway to this compound. This strategy allows for the initial construction of the carbon skeleton, followed by the introduction of the nitro group.

Olefination: Various olefination reactions, such as the Wittig, Horner-Wadsworth-Emmons (HWE), or Julia olefination, can be employed to construct the allylic chloride backbone. For instance, the HWE reaction of an appropriate phosphonate (B1237965) ylide with an aldehyde containing a chloromethyl group could form the desired C=C bond. The choice of olefination method can influence the stereoselectivity (E/Z) of the resulting alkene.

Nitration: Subsequent nitration of the resulting allylic chloride introduces the required nitro functionality. The direct nitration of alkenes can be achieved using various reagents. For allylic systems, methods involving reagents like silver nitrite in aqueous media have been shown to be effective for displacing a halide with a nitro group, sometimes proving more robust than traditional methods using sodium nitrite in organic solvents.

For enantioselective access , chirality can be introduced during the olefination step. The use of chiral catalysts or auxiliaries in olefination reactions can establish a stereocenter, leading to a chiral allylic intermediate. A subsequent, non-stereospecific nitration would then yield an enantiomerically enriched product. Alternatively, asymmetric nitration reactions, though less common, could potentially be employed. An enantioselective tandem reduction/nitro-Mannich reaction of nitroalkenes using a simple thiourea (B124793) organocatalyst has been reported, highlighting that asymmetric transformations involving the nitro group are feasible.

Chemoenzymatic Approaches for Chiral Nitroalkane Building Blocks

Chemoenzymatic synthesis combines the high selectivity of biocatalysts with the versatility of chemical transformations, offering powerful routes to complex chiral molecules. oup.comrsc.org This approach is particularly valuable for preparing enantiomerically pure compounds. researchgate.netacs.orgnih.gov In the context of this compound, a chemoenzymatic strategy would focus on the enzymatic synthesis of a chiral nitroalkane precursor, which is then chemically converted to the final target.

Enzymes such as aldolases are highly effective at forming carbon-carbon bonds with high stereocontrol. nih.govnih.gov For instance, an aldolase (B8822740) could catalyze a stereoselective Henry (nitroaldol) reaction between nitromethane and an appropriate aldehyde to produce a chiral nitro-alcohol. This enzymatic step establishes the key stereocenter with high enantiomeric excess.

Following the enzymatic synthesis of the chiral nitroalkane building block, standard organic chemistry methods can be used for its conversion. For example, a chiral nitro-alcohol could undergo dehydration to form a nitroalkene, followed by an allylic chlorination step. Alternatively, a chiral nitroalkane can be transformed into other valuable chiral intermediates like aldoximes and nitriles while preserving its stereochemical integrity. organic-chemistry.org The use of engineered enzymes, such as flavin-dependent 'ene'-reductases, has also been shown to catalyze the asymmetric C-alkylation of nitroalkanes, providing another potential route to tertiary nitroalkanes. researchgate.net

This combination of selective enzymatic catalysis and robust chemical synthesis allows for the creation of chiral building blocks that may be difficult to access through purely chemical methods. researchgate.netnih.gov

Table 2: Enzymes in Chiral Synthesis

Enzyme Class Reaction Type Application
Aldolase Aldol (B89426) Addition / Henry Reaction Stereoselective C-C bond formation to create chiral nitro-alcohols. nih.govnih.gov
Transaminase Reductive Amination Synthesis of chiral amines from prochiral ketones. oup.comnih.gov
Alcohol Dehydrogenase Redox Reaction Kinetic resolution or deracemisation of racemic alcohols. oup.comrsc.org
'Ene'-Reductase Asymmetric Alkylation Catalyzes asymmetric alkylation of nitroalkanes. researchgate.net

This table summarizes key enzyme classes and their applications in generating chiral building blocks relevant to complex organic synthesis.

Reactivity and Mechanistic Investigations of 2 Chloromethyl 3 Nitroprop 1 Ene

Diverse Reactivity Profiles of 2-(Chloromethyl)-3-nitroprop-1-ene

The unique arrangement of functional groups in this compound, specifically the nitrovinyl moiety and the chloromethyl group, imparts a rich and varied chemical behavior to the molecule.

Electrophilic and Nucleophilic Sites within the Nitrovinyl Moiety of this compound

The nitrovinyl moiety is a key determinant of the compound's reactivity. The carbon-carbon double bond, influenced by the electron-withdrawing nitro group, presents distinct electrophilic and nucleophilic centers.

Electrophilic Character : The presence of the strongly electron-withdrawing nitro group (NO₂) renders the carbon-carbon double bond electron-deficient. nih.govresearchgate.net This makes the β-carbon atom (the carbon atom of the C=C bond that is not attached to the nitro group) particularly electrophilic, or susceptible to attack by nucleophiles. vaia.comyoutube.com This electrophilicity is a defining feature, making the compound a strong electrophile in many reactions. nih.govresearchgate.netnih.govmdpi.com

Nucleophilic Character : While the double bond is primarily electrophilic, the π-electrons of the double bond can still exhibit nucleophilic behavior by attacking strong electrophiles. vaia.comvaia.com Additionally, the oxygen atoms of the nitro group possess lone pairs of electrons and can act as nucleophilic sites. vaia.com

The interplay between these electrophilic and nucleophilic characteristics within the same moiety allows for a wide range of chemical transformations.

Reactivity of the Chloromethyl Group in this compound

The chloromethyl group (-CH₂Cl) is another reactive site within the molecule. The high electronegativity of the chlorine atom polarizes the carbon-chlorine bond, making the carbon atom electrophilic and susceptible to nucleophilic substitution reactions. youtube.comontosight.ai This functional group can be displaced by a variety of nucleophiles, providing a pathway for further molecular elaboration. The chloromethyl group is known for its high reactivity in various chemical syntheses. ontosight.ai

Cycloaddition Reactions Involving this compound

This compound readily participates in cycloaddition reactions, particularly [3+2] cycloadditions, which are powerful methods for constructing five-membered heterocyclic rings. These reactions are of significant interest due to the biological and pharmaceutical importance of the resulting heterocyclic scaffolds. researchgate.net

[3+2] Cycloaddition Pathways with 1,3-Dipoles

In [3+2] cycloaddition reactions, this compound acts as the dipolarophile, reacting with a 1,3-dipole. The regioselectivity and stereoselectivity of these reactions are often high, leading to the formation of specific isomers.

A variety of 1,3-dipoles can be employed in these reactions, including:

Nitrile N-oxides uchicago.edu

Nitrones uchicago.edu

Azomethine ylides uchicago.edu

Diazoalkanes uchicago.edu

Azides uchicago.edu

Interactions with Nitrile N-Oxides and Mechanistic Insights

The reaction of this compound and its analogs, such as 3,3,3-trichloro-1-nitroprop-1-ene, with nitrile N-oxides has been studied both experimentally and theoretically. nih.govresearchgate.netnih.gov These reactions are classified as zw-type (zwitterionic-type) [3+2] cycloadditions. nih.govresearchgate.netnih.gov

Key mechanistic findings include:

Polar Nature : These reactions are highly polar, with the nitrile N-oxide acting as a moderate nucleophile and the nitroalkene as a strong electrophile. nih.govresearchgate.netnih.govmdpi.com

Mechanism : Theoretical studies, such as those employing Molecular Electron Density Theory (MEDT), suggest a two-stage, one-step mechanism. nih.govresearchgate.netnih.gov The formation of the carbon-carbon bond precedes the formation of the carbon-oxygen bond. nih.govnih.gov

Regioselectivity : The reactions proceed with high regioselectivity, a feature that can be predicted by analyzing the electronic properties of the reactants. nih.govresearchgate.netnih.gov

Reactivity Trends : The reactivity of the nitrile N-oxide is influenced by its nucleophilicity. More nucleophilic nitrile N-oxides, such as those with electron-donating substituents, react more favorably. nih.govnih.gov

The resulting isoxazoline (B3343090) products are valuable heterocyclic compounds. researchgate.net

Table 1: Reactivity Data for Cycloaddition of Nitrile N-Oxides with a Nitropropene Analog

Note: Data is based on studies with the analog 3,3,3-trichloro-1-nitroprop-1-ene and illustrates general reactivity trends. nih.govnih.gov

Engagement with Nitrones and Azomethine Ylides

This compound and its analogs also undergo [3+2] cycloaddition reactions with nitrones and azomethine ylides, leading to the formation of isoxazolidines and pyrrolidines, respectively. core.ac.uknih.govsci-rad.comnih.gov

Reactions with Nitrones : Kinetic studies of the reaction between (E)-3,3,3-trichloro-1-nitroprop-1-ene and ketonitrones indicate that despite the polar nature of the reaction, it proceeds through a mechanism without the intervention of a zwitterionic intermediate. core.ac.uk These reactions are known to occur under relatively mild conditions. core.ac.uk The cycloaddition with diarylnitrones can proceed with high regio- and stereoselectivity. nih.gov

Reactions with Azomethine Ylides : The reaction with azomethine ylides, often generated in situ, provides a route to substituted pyrrolidines. sci-rad.comnih.gov For instance, the reaction of trans-3,3,3-trichloro-1-nitroprop-1-ene with N-methyl azomethine ylide proceeds under mild conditions to yield a single pyrrolidine (B122466) product. sci-rad.com The polar nature of this cycloaddition is evident from the electrophilicity of the nitroalkene and the nucleophilicity of the ylide. sci-rad.com In some cases, the reaction may proceed through a Michael addition followed by a Mannich reaction sequence. nih.gov

Table 2: Products from [3+2] Cycloaddition Reactions

Regioselectivity and Stereoselectivity in Cycloadditions of this compound

The presence of both an electron-withdrawing nitro group and a chloromethyl substituent significantly influences the regioselectivity and stereoselectivity of cycloaddition reactions involving this compound. In [3+2] cycloadditions, this nitroalkene acts as a strong electrophile. nih.gov The regioselectivity of these reactions can often be predicted by considering the electronic properties of the reactants. For instance, in reactions with nitrones, the most nucleophilic oxygen atom of the nitrone typically attacks the most electrophilic β-carbon atom of the nitroalkene moiety. researchgate.net This electronic control favors the formation of specific regioisomers.

The stereoselectivity of these cycloadditions is also notable. For example, [3+2] cycloadditions involving nitrones have been shown to proceed with high stereoselectivity, leading to the preferential formation of one diastereomer. growingscience.com The steric bulk of the substituents on both the nitroalkene and the reacting partner plays a crucial role in directing the stereochemical outcome. In some cases, the reactions proceed with complete regio- and stereoselectivity, yielding a single product. nih.gov The formation of specific stereoisomers can be influenced by the reaction conditions and the nature of the reactants, with a preference for either cis or trans products being observed. growingscience.comnih.gov Theoretical studies, such as those employing Molecular Electron Density Theory (MEDT), have been instrumental in elucidating the mechanistic pathways and rationalizing the observed selectivities. nih.govrsc.org These studies suggest that many of these reactions proceed through a one-step, asynchronous mechanism. rsc.org

Diels-Alder Reactions and Related Pericyclic Transformations of this compound

This compound can function as a dienophile in Diels-Alder reactions, a class of [4+2] cycloadditions. The electron-withdrawing nitro group activates the double bond, making it a suitable partner for electron-rich dienes. beilstein-journals.org The regioselectivity of these reactions is governed by the electronic nature of the substituents on both the diene and the dienophile. masterorganicchemistry.com In reactions with unsymmetrical dienes, a mixture of regioisomers can be formed, although one isomer often predominates. masterorganicchemistry.com

The stereoselectivity of Diels-Alder reactions involving this compound is also a key feature. The endo rule, which predicts the preferential formation of the product with the electron-withdrawing group oriented towards the newly formed double bond in the cyclic product, is often followed. The high reactivity of certain dienophiles can lead to high diastereoselectivity in these reactions. harvard.edu The use of Lewis acid catalysts can enhance both the rate and the selectivity of the reaction.

Substitution Reactions at the Chloromethyl Moiety of this compound

The chloromethyl group in this compound is an active site for nucleophilic substitution reactions.

The allylic chloride in this compound is susceptible to displacement by various nucleophiles. These reactions provide a straightforward method for introducing a wide range of functional groups into the molecule. The scope of nucleophiles includes but is not limited to, amines, alkoxides, and thiolates. The reaction typically proceeds via an SN2 or SN2' mechanism, with the latter leading to a rearranged product. The regioselectivity of the nucleophilic attack is influenced by the reaction conditions and the nature of the nucleophile. In some cases, 1,3-substitution can occur, leading to the formation of allene (B1206475) derivatives. organic-chemistry.org

Palladium-catalyzed allylic substitution, also known as the Tsuji-Trost reaction, offers a powerful and versatile method for the functionalization of the allylic chloride in this compound. This reaction involves the oxidative addition of a palladium(0) complex to the allylic chloride, forming a π-allyl palladium intermediate. normalesup.org This intermediate is then attacked by a nucleophile, leading to the substituted product and regenerating the palladium(0) catalyst.

A key advantage of this method is the ability to control the regioselectivity and stereoselectivity of the substitution through the choice of ligands on the palladium catalyst. normalesup.orgnih.gov Both "soft" and "hard" nucleophiles can be employed in these reactions, although the use of traditionally "hard" nucleophiles may require special conditions to "soften" them. nih.gov The reaction is tolerant of various functional groups and has been successfully applied in the synthesis of complex molecules. ucla.edu For instance, palladium-catalyzed allylic alkylations have been developed using arene-based nucleophiles. nih.gov

Table 1: Examples of Palladium-Catalyzed Allylic Substitution Reactions

Allylic SubstrateNucleophileCatalyst SystemProduct TypeReference
Allylic ChlorideArene-based nucleophilePd(0)/Xantphosα-2-propenyl benzyl (B1604629) derivative nih.gov
Allylic ChlorideFluoride (AgF)Pd(0)/Trost bisphosphineAllylic Fluoride ucla.edu
Allylic AcetateArene-based nucleophilePd(0)/PPh3Allylation product nih.gov
Allylic CarbonateVarious nucleophilesPd(0)/LigandSubstituted product ucla.edu

Addition Reactions Across the Alkene Bond of this compound

The nitro-activated double bond in this compound is reactive towards both electrophilic and radical addition reactions.

The electron-deficient nature of the alkene bond, due to the strong electron-withdrawing effect of the nitro group, makes it susceptible to attack by nucleophiles in what is termed a nucleophilic addition. dalalinstitute.com However, electrophilic addition can also occur, typically initiated by the attack of an electrophile on the π-electrons of the double bond to form a carbocation intermediate. dalalinstitute.comlibretexts.org This carbocation is then attacked by a nucleophile. libretexts.org The regioselectivity of electrophilic additions to unsymmetrical alkenes often follows Markovnikov's rule, which states that the electrophile adds to the carbon atom that results in the formation of the more stable carbocation. libretexts.org

Radical addition to the alkene bond can also take place. dalalinstitute.com These reactions are typically initiated by a radical species and proceed via a chain mechanism involving initiation, propagation, and termination steps. dalalinstitute.com The regioselectivity of radical additions can be opposite to that predicted by Markovnikov's rule, leading to the "anti-Markovnikov" product. slideshare.net The specific outcome of addition reactions depends on the nature of the reagent and the reaction conditions.

Functionalization via Hydrohalogenation and Halogenation

The carbon-carbon double bond in this compound is the primary site for hydrohalogenation and halogenation reactions. These electrophilic addition reactions are influenced by the electronic effects of the substituents. The nitro group is a strong electron-withdrawing group, which deactivates the double bond towards electrophilic attack. Conversely, the chloromethyl group has a weaker inductive electron-withdrawing effect.

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to an alkene typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen substituents, and the halogen adds to the more substituted carbon, proceeding through a stable carbocation intermediate. nih.govcommonorganicchemistry.comwikipedia.org However, the strong electron-withdrawing nature of the nitro group in this compound would destabilize an adjacent carbocation, making the reaction less straightforward. The reaction could potentially proceed via an anti-Markovnikov addition, particularly if radical initiators are present, as is the case for HBr addition in the presence of peroxides. organic-chemistry.org

Halogenation: The addition of halogens (X₂, where X = Cl, Br) across the double bond is expected to proceed via a halonium ion intermediate. This intermediate is then attacked by a halide ion in an anti-addition fashion. youtube.com The regioselectivity of the attack on the bridged halonium ion would be influenced by the steric hindrance and electronic effects of the chloromethyl and nitro groups.

Detailed experimental studies would be necessary to determine the precise regioselectivity and stereoselectivity of these reactions for this compound.

Transformations and Interconversions of the Nitro Functional Group in this compound

The nitro group is a versatile functional group that can undergo a variety of transformations, most notably reduction to other nitrogen-containing functional groups. The specific products obtained depend on the reducing agent and the reaction conditions.

The reduction of a nitro group can yield a range of products, including nitroso, hydroxylamino, and amino functionalities.

Reduction to Amines: A common transformation is the complete reduction of the nitro group to a primary amine. This can be achieved using various reducing agents. wikipedia.org

Catalytic Hydrogenation: Reagents such as hydrogen gas with a metal catalyst like palladium on carbon (Pd/C) or Raney nickel are effective for reducing both aliphatic and aromatic nitro groups to amines. commonorganicchemistry.com

Metal-Acid Systems: Combinations like zinc (Zn) or iron (Fe) in the presence of an acid (e.g., acetic acid) provide a milder method for this reduction. commonorganicchemistry.comscispace.com

Metal Hydrides: Lithium aluminum hydride (LiAlH₄) can reduce aliphatic nitro compounds to amines. commonorganicchemistry.com

Partial Reduction: It is also possible to achieve partial reduction of the nitro group.

To Hydroxylamines: Zinc dust in the presence of ammonium (B1175870) chloride can be used to reduce nitro compounds to hydroxylamines. wikipedia.org

To Oximes: The use of metal salts like tin(II) chloride can lead to the formation of oximes. wikipedia.org

The chemoselectivity of these reductions in the presence of the alkene and chloromethyl group in this compound would be a critical factor. For instance, some reducing agents for the nitro group might also affect the carbon-carbon double bond or the chloro-substituent. Selective reduction of the nitro group in the presence of other reducible functional groups is a common challenge in organic synthesis. scispace.com For example, sodium sulfide (B99878) (Na₂S) can sometimes selectively reduce one nitro group in the presence of others and generally does not reduce aliphatic nitro groups. commonorganicchemistry.com

The following table summarizes potential reduction products of the nitro group, though specific experimental validation for this compound is required.

Reagent/ConditionPotential Product Functional Group
H₂, Pd/CAmine
Zn, AcOHAmine
LiAlH₄Amine
Zn, NH₄ClHydroxylamine
SnCl₂Oxime

Further research is needed to explore the rich reactivity of this compound and to develop synthetic methodologies based on its unique structure.

Utility of 2 Chloromethyl 3 Nitroprop 1 Ene in Advanced Organic Synthesis and As a Chemical Intermediate

Precursor for the Synthesis of Nitrogen-Containing Heterocyclic Systems

The unique arrangement of functional groups in 2-(chloromethyl)-3-nitroprop-1-ene allows it to serve as a linchpin in the construction of various nitrogen-containing heterocyclic systems. Its activated double bond and latent leaving group (chloride) are key to its utility in forming these important structural motifs found in many biologically active compounds and pharmaceuticals.

Construction of Isoxazolines and Isoxazolidines via this compound Pathways

The synthesis of five-membered heterocycles like isoxazolines and isoxazolidines can be effectively achieved using this compound as a key reactant. The electron-deficient alkene is a prime candidate for [3+2] cycloaddition reactions, a powerful method for constructing five-membered rings. nih.govnih.govresearchgate.net

Isoxazolines are typically synthesized through the [3+2] cycloaddition of a nitrile oxide with an alkene. nih.govrsc.org In this context, this compound acts as the dipolarophile. The reaction proceeds with high regioselectivity, where the oxygen atom of the nitrile oxide adds to the β-carbon of the nitroalkene. A related compound, 3,3,3-trichloro-1-nitroprop-1-ene, has been studied in such reactions, demonstrating the high reactivity of halogenated nitropropenes toward nitrile oxides to form substituted isoxazolines. nih.govresearchgate.netresearchgate.net This process is often irreversible and can be kinetically controlled. nih.gov Alternative methods, such as the formal [4+1]-annulation of nitroalkenes with sulfur ylides, also yield isoxazoline (B3343090) N-oxides, which are versatile intermediates. rsc.orgresearchgate.netchemistryviews.org

Isoxazolidines are formed through a similar [3+2] cycloaddition pathway, but with nitrones as the 1,3-dipole instead of nitrile oxides. The alkene in this compound serves as the dipolarophile, reacting with the nitrone to generate the saturated isoxazolidine (B1194047) ring system. The versatility of nitrone cycloaddition reactions is a cornerstone in the synthesis of many natural products.

Elaboration to Pyrrolidine (B122466) and Piperidine Derivatives

The construction of saturated nitrogen heterocycles such as pyrrolidines and piperidines frequently utilizes nitroalkenes as starting materials. researchgate.netnih.govorganic-chemistry.org The reactivity of this compound is well-suited for these transformations.

Pyrrolidine synthesis often proceeds through a cascade reaction initiated by the Michael addition of a nucleophile to the nitroalkene. researchgate.netnih.gov For example, the reaction of an amine with this compound can lead to a conjugate addition, followed by an intramolecular nucleophilic substitution where the nitrogen attacks the carbon bearing the chlorine atom, effectively closing the five-membered ring. Azomethine ylides are also common 1,3-dipoles for [3+2] cycloadditions with activated alkenes to form pyrrolidines. nih.govscispace.comacs.org Studies involving the related trans-3,3,3-trichloro-1-nitroprop-1-ene and an N-methyl azomethine ylide have shown that such reactions can proceed rapidly under mild conditions to produce highly substituted pyrrolidines as a single product. sci-rad.com

Piperidine derivatives, which are six-membered rings, can also be accessed. These syntheses often involve tandem reactions, such as a Michael addition followed by an aldol (B89426) condensation or other ring-closing strategies. rsc.org The functional handles on this compound provide multiple avenues for building the requisite carbon skeleton before the final cyclization step.

Formation of Pyrazolines and Triazoles Utilizing Nitroalkene Precursors

The activated double bond in nitroalkenes like this compound makes them excellent substrates for [3+2] cycloaddition reactions to form other important five-membered nitrogen heterocycles, namely pyrazolines and triazoles.

Pyrazolines are commonly synthesized via the reaction of a nitroalkene with a diazoalkane or a nitrilimine. The reaction of diaryldiazomethanes with (E)-3,3,3-trichloro-1-nitroprop-1-ene, a structural analog, proceeds with complete regioselectivity to yield Δ¹-pyrazolines. researchgate.net These cycloadducts can sometimes undergo spontaneous dehydrochlorination. researchgate.net

Triazoles can be formed from nitroalkenes through reactions with azides. A general method involves reacting a nitroalkene with an aromatic aldehyde in the presence of sodium azide (B81097) (NaN₃) and a Lewis base catalyst. This process generates 4,5-disubstituted-1,2,3-triazoles.

Table 1: Synthesis of Heterocycles from Nitroalkene Precursors
HeterocycleReaction TypeKey ReagentsGeneral Product
Pyrazoline[3+2] CycloadditionNitroalkene, Diazoalkane/NitrilimineSubstituted Pyrazoline
Triazole[3+2] Cycloaddition/Multi-componentNitroalkene, Aldehyde, Sodium Azide4,5-Disubstituted-1,2,3-triazole

Synthesis of Thietanes and Other Sulfur-Containing Heterocycles

The synthesis of four-membered sulfur-containing heterocycles, or thietanes , can be achieved using this compound through a domino Michael addition/cyclization pathway. researchgate.net This reaction involves the addition of a sulfur nucleophile, such as a thiolate, to the activated double bond of the nitroalkene. researchgate.net This Michael addition is followed by an intramolecular Sₙ2 reaction, where the newly introduced sulfur attacks the electrophilic chloromethyl group, displacing the chloride and forming the four-membered thietane (B1214591) ring. researchgate.net This method provides a direct route to 3-nitro-substituted thietanes. While traditional thietane syntheses often rely on the reaction of 1,3-dihalides with a sulfide (B99878) source, the use of a functionalized nitroalkene offers an alternative pathway with different substitution patterns. nih.govbeilstein-journals.orgwikipedia.org

Strategic Intermediate in Complex Molecule Construction and Natural Product Synthesis

The high degree of functionalization and predictable reactivity of nitroalkenes make them invaluable intermediates in the total synthesis of complex molecules and natural products. pageplace.dersc.org The nitro group itself is a versatile functional group that can be transformed into a variety of other functionalities, including amines, hydroxylamines, and carbonyls, significantly increasing its synthetic utility. pageplace.de

Role in the Generation of Chiral Building Blocks from Nitroalkenes

One of the most powerful applications of nitroalkenes in modern organic synthesis is their use in catalytic asymmetric reactions to generate enantiomerically enriched building blocks. pageplace.de The electron-deficient nature of the double bond in this compound makes it an excellent Michael acceptor for a wide range of nucleophiles. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comijsdr.org

The asymmetric conjugate addition of nucleophiles to nitroalkenes is a well-established strategy for creating stereocenters with high fidelity. mdpi.comresearchgate.net This can be achieved using chiral organocatalysts (such as those derived from proline or cinchona alkaloids) or chiral metal-based Lewis acids. rsc.orgmdpi.comacs.org

Table 2: Asymmetric Reactions Involving Nitroalkenes
Reaction TypeCatalyst TypeNucleophile ExamplesKey Outcome
Michael AdditionChiral Organocatalysts (e.g., thioureas, prolinols)Malonates, Aldehydes, KetonesEnantiomerically enriched γ-nitro compounds
Friedel-Crafts AlkylationChiral Lewis Acids (e.g., Zn(II)-bisoxazoline)Indoles, PyrrolesEnantiomerically enriched nitroalkylated heterocycles. acs.org
[3+2] CycloadditionChiral Metal ComplexesNitrile Oxides, NitronesEnantio- and diastereomerically enriched heterocycles. nih.gov

The resulting chiral nitro compounds are highly valuable synthetic intermediates. The nitro group can be readily reduced to a primary amine, providing access to chiral amines, amino alcohols, and other nitrogen-containing molecules that are core components of many pharmaceuticals and natural products. The additional functionality of this compound, specifically the chloro-substituent, provides an additional handle for further synthetic elaboration, making it a particularly powerful and versatile chiral building block precursor.

Contribution to the Formation of Carbocyclic Ring Systems (e.g., Cyclopentanes, Cyclohexenes)

There is no specific information available in the searched literature regarding the application of this compound in the synthesis of carbocyclic rings such as cyclopentanes and cyclohexenes. General methods for carbocycle synthesis often employ nitroalkenes in reactions like Michael additions and Diels-Alder reactions. nih.gov However, specific examples or detailed research findings concerning the reactivity of this compound as a precursor for these ring systems could not be located.

Participation in Cascade and Multicomponent Reaction Sequences

Information regarding the participation of this compound in cascade or multicomponent reactions is not present in the available literature. Cascade reactions, which involve a series of intramolecular transformations, and multicomponent reactions, where three or more reactants combine in a single step, are powerful tools in organic synthesis for building molecular complexity. nih.govresearchgate.net While nitro-substituted compounds can be involved in such sequences, there are no specific documented instances or studies focusing on this compound for these advanced synthetic strategies.

Due to the lack of specific data on "this compound" for the requested applications, no data tables or detailed research findings can be provided.

Spectroscopic and Advanced Analytical Characterization of Derivatives of 2 Chloromethyl 3 Nitroprop 1 Ene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Compounds Derived from 2-(Chloromethyl)-3-nitroprop-1-ene

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the structure of organic molecules in solution. weebly.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For derivatives of this compound, which are formed typically through substitution reactions at the chloromethyl position or additions to the nitroalkene moiety, NMR is indispensable.

Proton (¹H) NMR Chemical Shift and Coupling Constant Analysis

¹H NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. In derivatives of this compound, the chemical shifts (δ) are highly informative. The vinylic protons (=CH₂) are significantly deshielded by the adjacent electron-withdrawing nitro group, typically appearing in the range of 5.5-7.5 ppm. ub.edu The protons of the methylene (B1212753) group (formerly the chloromethyl group) will have a chemical shift that depends on the substituent introduced in the derivatization. For instance, if the chlorine is replaced by an oxygen- or nitrogen-containing group, these protons (now -CH₂-X) would resonate in the 3.5-4.5 ppm range. libretexts.orgorganicchemistrydata.org

Coupling constants (J) provide information about the connectivity between protons. Geminal coupling between the two vinylic protons would be observed, and vicinal coupling would be seen between the methylene protons and any adjacent protons if the derivatization modifies the alkene structure. ub.edu

Table 1: Expected ¹H NMR Chemical Shift Ranges for Derivatives of this compound

Proton TypeFunctional Group ContextExpected Chemical Shift (δ) in ppm
Vinylic Protons=CH-NO₂6.5 - 7.5
Vinylic ProtonsC=CH₂5.5 - 6.5
Methylene Protons-CH₂-Cl~4.1
Methylene Protons-CH₂-O-3.5 - 4.5
Methylene Protons-CH₂-N-2.5 - 4.0

Note: These are approximate ranges and can be influenced by the solvent and the specific nature of the derivative. libretexts.orgorganicchemistrydata.orgucl.ac.uk

Carbon-13 (¹³C) NMR Spectroscopic Investigations

¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule. In derivatives of this compound, the carbon atoms of the double bond are found in the alkene region of the spectrum (115-140 ppm). libretexts.org The carbon attached to the nitro group (C-NO₂) is typically shifted downfield within this range due to the group's electron-withdrawing nature. youtube.com The carbon of the chloromethyl group (-CH₂Cl) generally appears around 40-45 ppm. libretexts.org Upon derivatization, the chemical shift of this carbon will change significantly, providing direct evidence of the substitution. For example, conversion to an ether (-CH₂-O-) would shift this signal downfield to 60-80 ppm. oregonstate.edu

Table 2: Expected ¹³C NMR Chemical Shift Ranges for Derivatives of this compound

Carbon TypeFunctional Group ContextExpected Chemical Shift (δ) in ppm
Alkene Carbon=C(CH₂X)₂135 - 150
Alkene Carbon=CH-NO₂120 - 140
Methylene Carbon-CH₂-Cl40 - 45
Methylene Carbon-CH₂-O-60 - 80
Methylene Carbon-CH₂-N-40 - 60
Nitro-attached CarbonR-C-NO₂70 - 90

Note: These are approximate ranges based on typical values for these functional groups. libretexts.orgyoutube.comoregonstate.edu

Two-Dimensional (2D) NMR Techniques for Connectivity and Proximity Mapping

For complex derivatives, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR experiments are employed to resolve ambiguities and definitively establish the molecular structure. weebly.comnumberanalytics.comresearchgate.net

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other. acs.org For a derivative, COSY would show cross-peaks between the vinylic protons and any protons on adjacent carbons, confirming the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached carbons. acs.orgresearchgate.net It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal, for instance, linking the vinylic proton signals to the alkene carbon signals.

Infrared (IR) Spectroscopy for Functional Group Identification in Derivatives

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. vscht.cz Derivatives of this compound will exhibit several characteristic absorption bands.

The most prominent features are the strong and distinct stretching vibrations of the nitro group (NO₂). These appear as two separate bands: an asymmetric stretch and a symmetric stretch. For aliphatic nitro compounds, these bands are typically found near 1550 cm⁻¹ and 1365 cm⁻¹, respectively. orgchemboulder.com The presence of these two strong absorptions is a clear indicator of the nitro functionality.

Other important vibrations include the C=C stretch of the alkene, which appears in the 1680-1640 cm⁻¹ region, and the vinylic =C-H stretch, which is found just above 3000 cm⁻¹. libretexts.orglibretexts.org The C-Cl stretch of the original chloromethyl group gives a signal in the fingerprint region, typically between 800 and 600 cm⁻¹. The disappearance of this band and the appearance of new bands (e.g., a broad O-H stretch around 3300 cm⁻¹ if the derivative is an alcohol) provide clear evidence of successful derivatization.

Table 3: Characteristic IR Absorption Frequencies for Derivatives of this compound

Functional GroupVibration TypeCharacteristic Wavenumber (cm⁻¹)Intensity
Nitro (R-NO₂)Asymmetric Stretch1550 - 1530Strong
Nitro (R-NO₂)Symmetric Stretch1380 - 1365Strong
Alkene (C=C)Stretch1680 - 1640Medium to Weak
Vinylic C-H (=C-H)Stretch3100 - 3020Medium
Alkyl C-H (-C-H)Stretch2960 - 2850Medium to Strong
Alkyl Chloride (C-Cl)Stretch800 - 600Medium to Strong

Source: Data compiled from typical IR absorption tables. vscht.czorgchemboulder.comlibretexts.orgpressbooks.pub

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable structural information.

For a derivative of this compound, the molecular ion peak [M]⁺ will confirm its molecular weight. Due to the presence of chlorine, this peak will be accompanied by a characteristic [M+2]⁺ isotope peak with an intensity approximately one-third that of the molecular ion peak, reflecting the natural abundance of ³⁵Cl and ³⁷Cl.

The fragmentation of aliphatic nitro compounds under electron ionization (EI) can be complex, and the molecular ion peak is often weak or absent. researchgate.netyoutube.com Key fragmentation pathways are highly diagnostic:

Loss of the nitro group: A prominent fragment corresponding to the loss of a nitro radical ([M - NO₂]⁺ or m/z = M-46) is very common. nih.govnih.gov

Loss of nitrous acid: A peak corresponding to the loss of HNO₂ ([M - HNO₂]⁺ or m/z = M-47) can also be observed. nih.gov

Loss of chlorine: Cleavage of the C-Cl bond will result in a fragment at [M - Cl]⁺ (m/z = M-35).

Alkene fragmentation: The remaining hydrocarbon backbone will fragment according to established patterns for alkenes. youtube.com

In electrospray ionization (ESI), which is a softer ionization technique, the molecular ion is more likely to be observed, often as a protonated molecule [M+H]⁺ or an adduct with a solvent or salt molecule. nih.govnih.gov

X-ray Crystallography for Absolute Configuration and Solid-State Structural Analysis (Applicable to Crystalline Derivatives)

For derivatives of this compound that can be obtained as single crystals of sufficient quality, X-ray crystallography provides the most definitive structural information. missouri.eduruppweb.org This technique determines the precise three-dimensional arrangement of atoms in the solid state by analyzing how a crystal diffracts an X-ray beam. youtube.com

The resulting electron density map allows for the determination of:

Absolute Configuration: For chiral derivatives, X-ray crystallography can unambiguously establish the stereochemistry at any stereocenters.

Bond Lengths and Angles: It provides highly accurate measurements of all bond lengths and angles, confirming the connectivity and geometry of the molecule.

Conformation: The analysis reveals the preferred conformation of the molecule in the crystal lattice.

Intermolecular Interactions: It shows how molecules are packed in the crystal, revealing information about hydrogen bonding, van der Waals forces, and other non-covalent interactions that govern the solid-state structure. missouri.eduacs.org

While obtaining a suitable crystal can be a significant challenge, the unparalleled detail provided by X-ray crystallography makes it the gold standard for absolute structural proof. ruppweb.org

Computational Chemistry and Theoretical Investigations of 2 Chloromethyl 3 Nitroprop 1 Ene Reactions

Density Functional Theory (DFT) Studies on Reaction Mechanisms Involving Related Nitroalkenes

Density Functional Theory (DFT) has become a cornerstone for investigating the reaction mechanisms of organic compounds, including nitroalkenes. nih.govrsc.org These computational studies allow for a detailed exploration of reaction paths, such as those in [3+2] cycloadditions and Henry reactions. nih.govmdpi.comresearchgate.net DFT calculations can validate or predict reaction mechanisms, often revealing that many reactions involving nitroalkenes proceed via polar, single-step pathways. mdpi.comresearchgate.net For instance, in [3+2] cycloadditions between nitroalkenes and components like nitrous oxide or nitrones, DFT studies have shown that the reactions proceed through asynchronous transition states, where bond formation does not occur in perfect concert. mdpi.comresearchgate.net Despite the polar nature of these transitions, attempts to locate zwitterionic intermediates have often been unsuccessful, suggesting a concerted, albeit highly polar, mechanism is favored. mdpi.comresearchgate.netresearchgate.net

These studies show that the formation of certain isomers is kinetically favored due to lower activation energy barriers. nih.gov The global electron density transfer (GEDT) at the transition state is often calculated to quantify the polar character of the reaction; a higher GEDT value indicates a more polar process. nih.govnih.gov Energetic data from these computational models can reproduce and explain experimental findings, including which stereoisomer is the major product. nih.gov

Table 1: Sample Activation and Reaction Free Energies for Aldol (B89426) Reactions Calculated via DFT

Reacting SystemProductActivation Free Energy (ΔF‡) in kJ mol⁻¹Reaction Free Energy (ΔRF) in kJ mol⁻¹
Enamine + Aldehyde (R=Et)(S)-anti~20-40~-10 to -20
Enamine + Aldehyde (R=Me)(S)-anti~20-40-35

Data derived from computational studies on related organocatalytic aldol reactions and are illustrative of the types of energetic profiles determined via DFT. nih.gov

DFT calculations are instrumental in predicting and rationalizing the regioselectivity and stereoselectivity of reactions involving nitroalkenes. nih.govnih.gov Regioselectivity, or the preference for one direction of bond formation over another, is often explained by analyzing the electronic properties of the reactants. mdpi.com Conjugated nitroalkenes are classified as strong electrophiles due to the electron-withdrawing nitro group. mdpi.com

In cycloaddition reactions, the regioselectivity is typically governed by the interaction between the most nucleophilic center of one reactant and the most electrophilic center of the other. researchgate.net For instance, in the reaction of nitrones with 2-methyl-1-nitroprop-1-ene, DFT studies showed that the reaction is initiated by the attack of the nucleophilic oxygen atom of the nitrone on the most electrophilic β-carbon atom of the nitroalkene moiety, favoring the formation of 4-nitro substituted cycloadducts. researchgate.net Similarly, the origins of enantioselectivity in reactions like the asymmetric Henry reaction have been successfully explained by comparing the energetic barriers of transition states leading to different stereoisomers. nih.govrsc.org The favored product corresponds to the reaction pathway with the lowest activation barrier. nih.gov

Applications of Molecular Orbital Theory to Nitroalkene Reactivity

Molecular orbital (MO) theory, particularly the Frontier Molecular Orbital (FMO) model, provides a qualitative and powerful framework for understanding the reactivity of nitroalkenes. nih.gov This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. researchgate.net

In cycloaddition reactions, such as the Diels-Alder or [3+2] cycloadditions, nitroalkenes typically act as the electron-poor component (dienophile or dipolarophile). nih.govlibretexts.org FMO theory predicts that the primary bonding interaction occurs between the HOMO of the electron-rich component (the diene or 1,3-dipole) and the LUMO of the electron-poor nitroalkene. libretexts.org The energy gap between these frontier orbitals is a key indicator of reactivity; a smaller HOMO-LUMO gap generally leads to a faster reaction. researchgate.net

The symmetry of the interacting orbitals must allow for constructive overlap to form the new sigma bonds. libretexts.org For example, in a thermal [4+2] Diels-Alder reaction, the suprafacial approach of the diene and dienophile is symmetry-allowed because the lobes of the diene's HOMO and the dienophile's LUMO have matching signs at their termini, permitting simultaneous bond formation. libretexts.org FMO analysis can thus rationalize the feasibility and stereochemical course of these reactions. researchgate.netacs.org

The electronic nature of substituents on the nitroalkene and its reaction partner significantly influences the reaction pathway, a phenomenon that can be elucidated using computational models. nih.govarxiv.org The strong electron-withdrawing character of the nitro group makes the double bond in nitroalkenes highly electrophilic. mdpi.com Conceptual DFT provides reactivity indices, such as the global electrophilicity index (ω), which quantifies this behavior. nih.govmdpi.com

Studies on Diels-Alder reactions between cyclopentadiene (B3395910) analogs and various substituted nitroalkenes show that the presence of electron-withdrawing groups on the nitroalkene's phenyl ring increases its electrophilicity. mdpi.com The polar nature of these reactions is often confirmed by calculating the global electron density transfer (GEDT) at the transition state. nih.govnih.gov A significant GEDT value indicates substantial charge transfer from the nucleophile to the electrophile, confirming a polar mechanism and influencing the reaction's feasibility and activation barrier. nih.govmdpi.com

Table 2: Global Electron Density Transfer (GEDT) in a [3+2] Cycloaddition

Reactant PairRegioisomeric Transition StateGEDT (e)
N-methyl-C-4-methylphenyl-nitrone + 2-propynamideTS leading to Product 30.134
N-methyl-C-4-methylphenyl-nitrone + 2-propynamideTS leading to Product 40.003
N-methyl-C-4-methylphenyl-nitrone + 2-propynamideTS leading to Product 50.003
N-methyl-C-4-methylphenyl-nitrone + 2-propynamideTS leading to Product 60.134

Data derived from a MEDT study on a related nitrone cycloaddition, illustrating the use of GEDT to assess the polar character of different reaction pathways. nih.gov

Advanced Computational Modeling for Conformational Analysis and Isomerism

Computational modeling is also employed to study the conformational preferences and potential isomerism in nitroalkenes. researchgate.net Molecules like 2-(Chloromethyl)-3-nitroprop-1-ene can exist in different spatial arrangements (conformers) due to rotation around single bonds. Theoretical calculations at various levels of theory, such as MP2 and B3LYP, can determine the relative energies of different conformers and identify the global minimum on the potential energy surface, which corresponds to the most stable conformation. researchgate.net

Furthermore, these models can investigate tautomeric equilibria, such as the equilibrium between a nitroalkene and its corresponding nitronic acid. researchgate.net Calculations have shown that for simple nitroalkenes, the nitroalkene form is typically the global minimum. The stability of certain conformers or tautomers can be significantly influenced by intramolecular interactions, such as hydrogen bonding, which can be identified and quantified through computational analysis of bond distances and critical points in the electron density. researchgate.net

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